

# Technical Support Center: Identifying Isoflucypram Resistance Mutations in Fungi

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## Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying **isoflucypram** resistance mutations in fungi. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

## Frequently Asked Questions (FAQs)

Q1: What is the mode of action of **isoflucypram** and how does resistance develop?

A1: **Isoflucypram** is a succinate dehydrogenase inhibitor (SDHI) fungicide.<sup>[1][2]</sup> Its primary mode of action is the blockage of the mitochondrial respiratory chain at Complex II (succinate dehydrogenase), specifically by binding to the ubiquinone-binding (Qp) site.<sup>[1]</sup> This inhibition of the tricarboxylic acid (TCA) cycle disrupts cellular respiration, leading to fungal cell death.

Resistance to **isoflucypram**, and other SDHIs, primarily arises from target-site mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, namely SdhB, SdhC, and SdhD.<sup>[1][2]</sup> These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of **isoflucypram** to the Qp site and rendering the fungicide less effective.<sup>[1]</sup>

Q2: Which specific mutations in the Sdh genes are known to confer resistance to SDHI fungicides?

A2: Numerous mutations in the SdhB, SdhC, and SdhD subunits have been identified in various plant pathogenic fungi that confer resistance to SDHI fungicides. The specific mutation

and its impact on the level of resistance can vary depending on the fungal species and the specific SDHI compound. Some of the most frequently reported mutations are summarized in the table below. While specific data for **isoflucypram** is still emerging, cross-resistance patterns with other SDHIs are often observed.[3]

Q3: What are the primary molecular methods used to detect these resistance mutations?

A3: The most common molecular techniques for identifying fungicide resistance mutations include:

- Polymerase Chain Reaction (PCR) based methods:
  - Allele-Specific PCR (AS-PCR) / quantitative PCR (qPCR): These methods are designed to specifically amplify a DNA sequence containing a particular mutation. They are rapid and can be quantitative, allowing for the determination of the frequency of a known mutation in a population.[4][5]
  - PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique involves amplifying a region of the target gene and then digesting the PCR product with a specific restriction enzyme that recognizes a site created or eliminated by the mutation. The resulting DNA fragment patterns on a gel can distinguish between wild-type and mutant alleles.[3][6]
- DNA Sequencing:
  - Sanger Sequencing: This method determines the exact nucleotide sequence of a PCR-amplified region of the Sdh gene, allowing for the identification of both known and novel mutations.[7][8]
  - Next-Generation Sequencing (NGS): NGS technologies can be used for amplicon sequencing to detect a wide range of mutations, including novel ones, across multiple target genes simultaneously and at high throughput.

## Data Presentation: Known SDHI Resistance Mutations

The following table summarizes key mutations in the SdhB, SdhC, and SdhD subunits that have been associated with resistance to various SDHI fungicides in different fungal pathogens. The resistance factor (RF) is the ratio of the EC50 of the resistant isolate to the EC50 of a sensitive wild-type isolate.

Fungal Species	Sdh Subunit	Amino Acid Substitution	Fungicide(s) with Reduced Sensitivity	Resistance Factor (RF) Range
Alternaria alternata	SdhB	H277Y/R/L	Boscalid, Fluxapyroxad, Pyraziflumid, Isofetamid	Moderate to High
SdhC	H134R	Boscalid, Fluxapyroxad, Pyraziflumid	High	Low to High
SdhD	D123E	Boscalid	High	
Botrytis cinerea	SdhB	P225F/L/T	Boscalid, Isopyrazam, Fluxapyroxad, Fluopyram	
SdhB	H272Y/R/L	Boscalid, Isopyrazam, Fluxapyroxad	Moderate to High	Low
SdhB	N230I	Boscalid, Fluopyram, Fluxapyroxad	Low to Moderate	
Zymoseptoria tritici	SdhC	C-T79N	Isopyrazam	
SdhC	C-H152R	Multiple SDHIs	High	Moderate
Passalora fulva	SdhC	T78I	Boscalid, Penthiopyrad, Fluopyram, Isofetamid	
SdhC	N85K/S	Boscalid, Penthiopyrad, Fluopyram, Isofetamid	Low to High	

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SdhC	H151R	Boscalid, Penthiopyrad, Fluopyram, Isofetamid	Moderate
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(Note: This table is not exhaustive and represents a selection of commonly cited mutations. EC50 values and resistance factors can vary significantly based on experimental conditions.)

## Experimental Protocols

### Protocol 1: Fungal Genomic DNA Extraction

This protocol describes a rapid method for extracting fungal DNA suitable for PCR-based analyses.[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Materials:

- Fungal mycelia
- 1.5 mL microcentrifuge tubes
- Sterile toothpicks or scalpels
- Lysis Buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)
- Potassium Acetate (5 M, pH 4.8)
- Isopropanol (100%)
- Ethanol (70%)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
- Microcentrifuge

#### Procedure:

- Aseptically transfer a small amount of fungal mycelia into a 1.5 mL microcentrifuge tube containing 500  $\mu$ L of Lysis Buffer.
- Disrupt the mycelia using a sterile toothpick by vortexing or scraping against the side of the tube.
- Incubate at room temperature for 10 minutes.
- Add 150  $\mu$ L of potassium acetate, vortex briefly, and centrifuge at  $>10,000 \times g$  for 1 minute.
- Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
- Add an equal volume of isopropanol and mix by gentle inversion.
- Centrifuge at  $>10,000 \times g$  for 2 minutes to pellet the DNA.
- Discard the supernatant and wash the DNA pellet with 300  $\mu$ L of 70% ethanol.
- Centrifuge at  $10,000 \times g$  for 1 minute, discard the supernatant, and air dry the pellet.
- Resuspend the DNA pellet in 50  $\mu$ L of TE buffer. The DNA is now ready for use in PCR.

#### Protocol 2: PCR Amplification of Sdh Gene Fragments

This is a general protocol for amplifying fragments of the SdhB, SdhC, or SdhD genes. Primer sequences will need to be designed based on the target fungal species' sequence.

##### Materials:

- Fungal genomic DNA (from Protocol 1)
- Forward and reverse primers for the target Sdh gene fragment
- Taq DNA polymerase and corresponding buffer
- dNTP mix
- Nuclease-free water

- Thermocycler

PCR Reaction Mixture (25 µL):

Component	Final Concentration	Volume
<b>10x PCR Buffer</b>	<b>1x</b>	<b>2.5 µL</b>
dNTP Mix (10 mM each)	200 µM	0.5 µL
Forward Primer (10 µM)	0.4 µM	1.0 µL
Reverse Primer (10 µM)	0.4 µM	1.0 µL
Taq DNA Polymerase	1.25 U	0.25 µL
Genomic DNA	~50 ng	1.0 µL

| Nuclease-free water | - | to 25 µL |

Thermocycler Program:

Step	Temperature	Time	Cycles
<b>Initial Denaturation</b>	<b>95°C</b>	<b>3 min</b>	<b>1</b>
Denaturation	95°C	30 sec	35
Annealing	55-65°C*	30 sec	
Extension	72°C	1 min/kb	
Final Extension	72°C	5 min	1

| Hold | 4°C | ∞ | |

\*The annealing temperature should be optimized for the specific primer pair.

### Protocol 3: Sanger Sequencing of PCR Products

This protocol outlines the steps for preparing PCR products for Sanger sequencing.

**Materials:**

- Purified PCR product (from Protocol 2)
- Sequencing primer (either the forward or reverse PCR primer)
- Nuclease-free water

**Procedure:**

- Verify the successful amplification of a single PCR product of the correct size by agarose gel electrophoresis.
- Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
- Quantify the concentration of the purified PCR product using a spectrophotometer.
- Prepare the sequencing reaction according to the specifications of the sequencing facility or service. Typically, this involves mixing a specific amount of the purified PCR product with the sequencing primer.
- Submit the sample for sequencing.
- Analyze the resulting chromatogram to identify any nucleotide changes that result in amino acid substitutions.

## Troubleshooting Guides

### Troubleshooting PCR Amplification

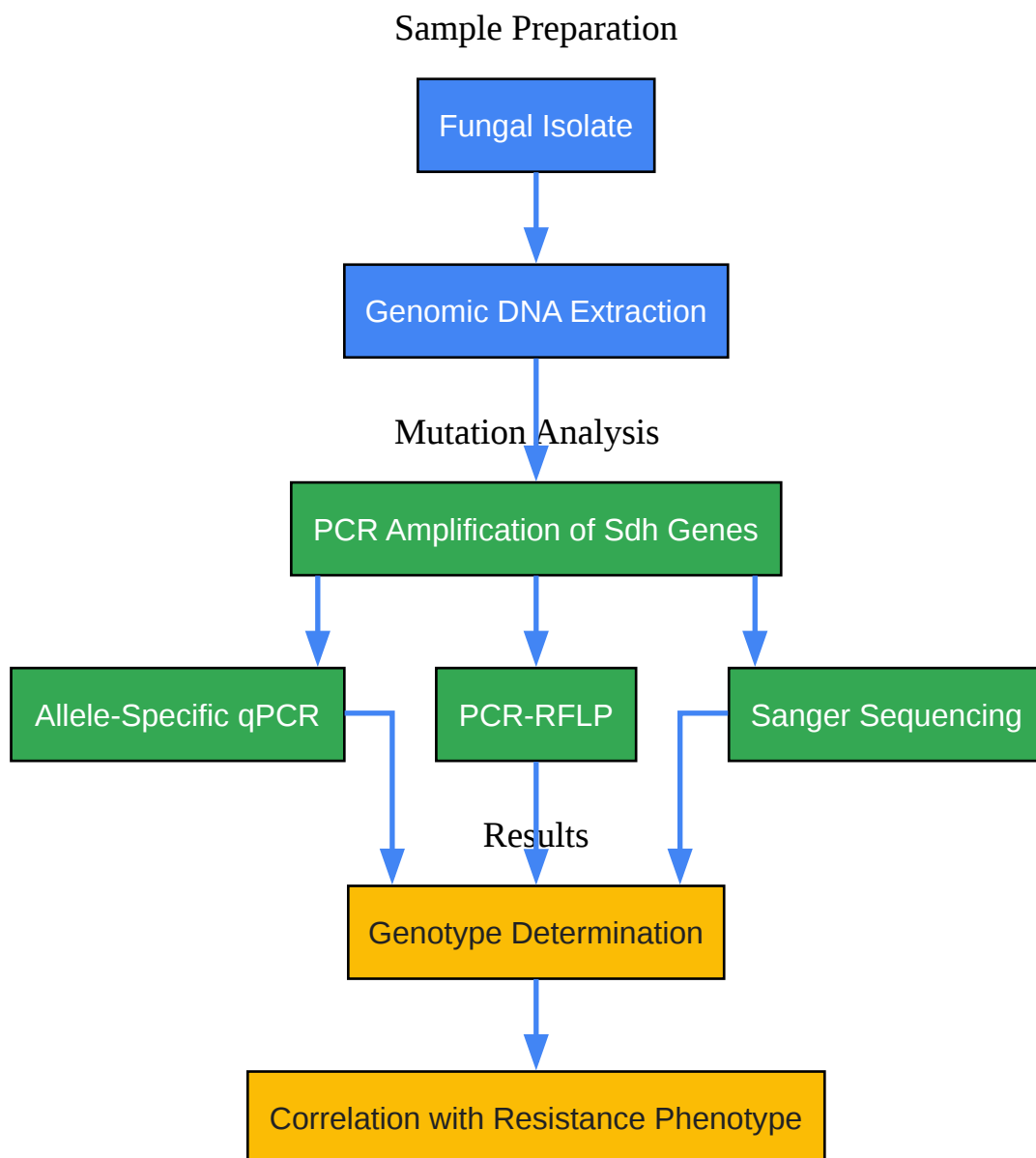


Issue	Possible Cause	Recommended Solution
No PCR product	Poor quality/quantity of template DNA	Re-extract DNA and check concentration and purity. <a href="#">[12]</a>
Incorrect annealing temperature	Optimize the annealing temperature using a gradient PCR. <a href="#">[13]</a>	
Primer design issues	Verify primer specificity and check for secondary structures. <a href="#">[13]</a> <a href="#">[14]</a>	
Non-specific bands	Annealing temperature too low	Increase the annealing temperature in 2°C increments.
High primer concentration	Reduce the primer concentration in the PCR reaction.	
Contamination	Use filter tips and dedicated PCR workstations. Run a no-template control. <a href="#">[13]</a>	
Faint bands	Insufficient number of cycles	Increase the number of PCR cycles to 35-40.
Low template concentration	Increase the amount of template DNA in the reaction.	

## Troubleshooting Sanger Sequencing Results

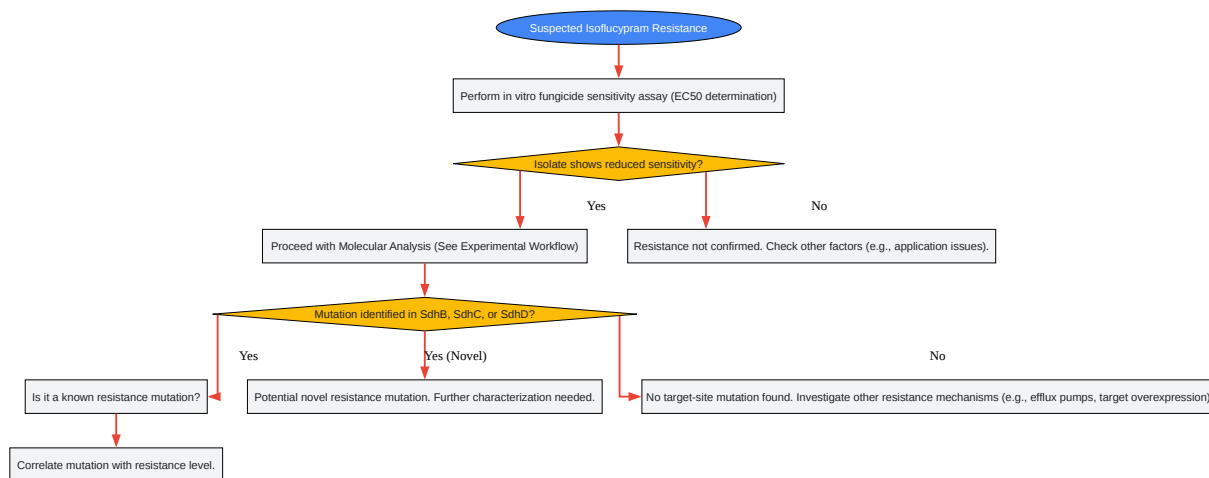
Issue	Possible Cause	Recommended Solution
High background noise	Poor quality PCR product	Gel purify the PCR product to ensure a single template.
Contamination of sequencing reaction	Use fresh reagents and sterile techniques.	
Double peaks	Heterozygous mutation	This is the expected result for a heterozygous mutation.[7]
Contaminated PCR product	Re-purify the PCR product or re-amplify from a pure fungal culture.	
Weak signal	Insufficient template or primer	Increase the concentration of the PCR product and/or sequencing primer.

## Visualizations



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Caption: Experimental workflow for identifying **isoflucypram** resistance mutations.



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Caption: Logical troubleshooting guide for investigating **isoflucypram** resistance.

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